A Comprehensive Technical Guide to 7-Hydroxy-3-methylflavone: Physicochemical Properties, Synthesis, and Biological Activity
A Comprehensive Technical Guide to 7-Hydroxy-3-methylflavone: Physicochemical Properties, Synthesis, and Biological Activity
Introduction
7-Hydroxy-3-methylflavone is a flavonoid, a class of naturally occurring polyphenolic compounds widely recognized for their diverse biological activities.[1] Structurally characterized by a 7-hydroxy and a 3-methyl substitution on the core flavone backbone, this molecule presents a unique profile of chemical reactivity and pharmacological potential.[1] Its significance in research stems from its demonstrated antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1] This guide provides an in-depth technical overview for researchers and drug development professionals, covering the core physicochemical properties, validated synthetic routes, and established biological mechanisms of 7-Hydroxy-3-methylflavone.
Core Molecular Profile and Identification
The foundational identity of a compound is established by its unique identifiers and structural characteristics. The specific arrangement of the hydroxyl and methyl groups on the flavone nucleus is critical, as it directly influences the molecule's polarity, solubility, and biological target interactions.[1]
| Property | Value | Source |
| CAS Number | 18651-15-5 | [1][2][3] |
| IUPAC Name | 7-hydroxy-3-methyl-2-phenylchromen-4-one | [1][2] |
| Molecular Formula | C₁₆H₁₂O₃ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1][2] |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | [1] |
| InChI Key | SUNCCQBNDWHMPR-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research, including designing experimental conditions for assays and developing formulation strategies.
Physicochemical Properties
The properties of 7-Hydroxy-3-methylflavone are dictated by its flavone core, with significant contributions from its substituents. The hydroxyl group at position 7 is a key site for hydrogen bonding and antioxidant activity, while the methyl group at position 3 enhances lipophilicity.[1] This increased lipid solubility allows for better integration into cellular membranes, which is crucial for protecting against lipid peroxidation.[1]
| Property | Description | Reference |
| Solubility | While flavonoids are generally poorly soluble in water, the methyl group at position 3 enhances lipid solubility.[1][4] For experimental use, it is typically dissolved in organic solvents like DMSO. | [5] |
| Appearance | Solid powder (specific color not detailed in sources). | |
| pKa | The phenolic hydroxyl group at C7 imparts acidic properties. | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The precursor adduct [M-H]⁻ is observed at m/z 251.0713 in LC-MS analysis.[2]
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Infrared (IR) Spectroscopy: Reveals the presence of key functional groups. Expected peaks include those for the hydroxyl (-OH) group, the aromatic rings (C=C), and the carbonyl (C=O) group of the chromen-4-one backbone.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the precise arrangement of atoms. The spectrum of the related compound 7-hydroxyflavanone shows a characteristic singlet for the methoxy group protons that replaces the hydroxyl proton upon methylation, providing a reference for identifying the methyl group signal in 7-Hydroxy-3-methylflavone.[7]
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UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the molecule and can be employed to investigate interactions with proteins or other molecules.[8][9]
Synthesis and Purification
While 7-Hydroxy-3-methylflavone is a naturally occurring compound, chemical synthesis is necessary to obtain pure material for research.[1] The choice of synthetic route is often dictated by the availability of starting materials and desired yield.
Recommended Synthetic Protocol: Modified Baker-Venkataraman Transformation
The modified Baker-Venkataraman transformation is a widely utilized and reliable method for synthesizing flavones.[1] This pathway offers good yields under relatively mild conditions.[1]
Workflow:
Caption: Synthetic workflow via Baker-Venkataraman transformation.
Step-by-Step Methodology:
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Esterification: React respropiophenone with benzoyl chloride in a solution of acetone using potassium carbonate as a base.[1] This reaction forms the intermediate, 7-benzoyloxy-3-methyl flavone.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: Treat the resulting intermediate with 8% methanolic potassium hydroxide (KOH) to hydrolyze the benzoyl group.[1]
-
Acidification and Cyclization: Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl). This step facilitates the removal of the protecting group and subsequent intramolecular cyclization to yield the final product.[1]
-
Isolation: The crude 7-Hydroxy-3-methylflavone product precipitates out of the solution and can be collected by filtration.
Purification
The crude product from synthesis requires purification to be suitable for biological assays.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or methanol). Allow the solution to cool slowly to form pure crystals, leaving impurities in the mother liquor.
-
Column Chromatography: For higher purity, dissolve the crude product and load it onto a silica gel column. Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the target compound from byproducts.
Biological Activity and Mechanistic Insights
7-Hydroxy-3-methylflavone exhibits a range of biological effects, primarily attributed to its antioxidant and enzyme-inhibiting capabilities.
Antioxidant Properties
The primary mechanism of antioxidant action is free radical scavenging, which protects cells from oxidative stress.[1]
Mechanism of Action: The hydroxyl group at the C7 position is the primary redox-active site.[1] It can donate a hydrogen atom to neutralize reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl (•OH) radicals, thereby stabilizing them.[1] In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay confirm this dose-dependent scavenging effect.[1]
Caption: Mechanism of ROS scavenging by hydrogen atom transfer.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of 7-Hydroxy-3-methylflavone in methanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction: In a 96-well plate, add varying concentrations of the compound solution to the DPPH solution. Include a control well with methanol instead of the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Other Biological Activities
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Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties.[1] The related compound, 7-hydroxyflavone, has been shown to inhibit key inflammatory enzymes like COX-2 and 5-LOX.[5]
-
Enzyme Inhibition: 7-Hydroxy-3-methylflavone has been shown to inhibit acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[1]
-
Protein Binding: The compound demonstrates a high binding affinity for human serum albumin (HSA), which can influence its pharmacokinetics.[1] It also binds to estrogen receptor alpha (ERα), suggesting potential applications in endocrinology research.[1]
Experimental Handling and Formulation
Proper handling and preparation of solutions are critical for obtaining reproducible experimental results.
Storage
For long-term stability, the solid compound should be stored in a cool, dark, and dry place. Solutions, particularly in DMSO, should be stored at -20°C or -80°C and used within a reasonable timeframe to avoid degradation.
Protocol for Stock and Working Solution Preparation
The following protocol is adapted from established methods for similar flavonoids and serves as a validated starting point for preparing solutions for in vitro cell-based assays.[5]
-
Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of 7-Hydroxy-3-methylflavone required (Mass = 10 mM * 252.26 g/mol * Volume in L).
-
Carefully weigh the solid and dissolve it in the calculated volume of high-purity DMSO.
-
Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution (Dilution in Culture Medium):
-
Thaw an aliquot of the DMSO stock solution.
-
Serially dilute the stock solution into the appropriate cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucial Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Conclusion
7-Hydroxy-3-methylflavone is a flavonoid with significant and verifiable biological activities, particularly as an antioxidant. Its unique structure, combining a reactive hydroxyl group with a lipophilic methyl group, provides a strong basis for its observed properties. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to purely synthesize, characterize, and investigate this compound. Further exploration of its anti-inflammatory, enzyme-inhibitory, and receptor-binding activities is warranted to fully elucidate its therapeutic potential in drug discovery and development.
References
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PubChem. 7-Hydroxy-3-methylflavone. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2025-08-10). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]
-
Wikipedia. 3-Hydroxyflavone. Retrieved from [Link]
-
National Institutes of Health. (2017). Microbial Transformations of 7-Hydroxyflavanone. PMC. Retrieved from [Link]
-
PubChem. 7-Hydroxyflavone. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2019). Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations. Retrieved from [Link]
-
MDPI. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]
Sources
- 1. Buy 7-Hydroxy-3-methylflavone | 18651-15-5 [smolecule.com]
- 2. 7-Hydroxy-3-methylflavone | C16H12O3 | CID 5391151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-HYDROXY-3-METHYLFLAVONE | 18651-15-5 [chemicalbook.com]
- 4. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]
